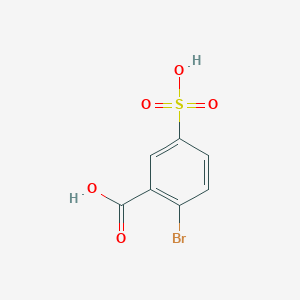2-Bromo-5-sulfobenzoic acid
CAS No.:
Cat. No.: VC16063546
Molecular Formula: C7H5BrO5S
Molecular Weight: 281.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5BrO5S |
|---|---|
| Molecular Weight | 281.08 g/mol |
| IUPAC Name | 2-bromo-5-sulfobenzoic acid |
| Standard InChI | InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
| Standard InChI Key | ONWAGDITKNAKCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Identifiers
2-Bromo-5-sulfamoylbenzoic acid is systematically named as 5-(aminosulfonyl)-2-bromobenzoic acid under IUPAC conventions. Its identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22361-61-1 | PubChem |
| EC Number | 832-270-8 | ECHA |
| Molecular Formula | C₇H₆BrNO₄S | PubChem |
| SMILES | OC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N | PubChem |
The sulfamoyl group distinguishes this compound from sulfobenzoic acid derivatives, which contain a sulfonic acid (-SO3H) moiety. This functional group difference critically impacts solubility and reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via bromination of 5-sulfamoylbenzoic acid precursors. A representative protocol involves:
-
Sulfamoylation: Reaction of 5-aminobenzoic acid with chlorosulfonic acid (ClSO3H) in dioxane at 0–5°C to form 5-sulfamoylbenzoic acid .
-
Bromination: Electrophilic aromatic substitution using bromine (Br2) in acetic acid, catalyzed by FeBr3, yields the 2-bromo derivative .
Key Reaction Parameters:
Optimization Challenges
Competing reactions during bromination may produce 3-bromo isomers (≤12%) and dibrominated byproducts (≤8%). Solvent selection significantly affects regioselectivity: polar aprotic solvents like DMF favor para-substitution, while nonpolar solvents increase ortho-bromination rates.
Structural and Spectroscopic Characterization
Computational Analysis
DFT studies predict the following molecular properties for 2-bromo-5-sulfamoylbenzoic acid :
| Parameter | Value |
|---|---|
| Bond Length (C-Br) | 1.89 Å |
| Dihedral Angle (SO2N) | 112.3° |
| HOMO-LUMO Gap | 4.7 eV |
The narrow HOMO-LUMO gap suggests potential charge-transfer interactions in material science applications .
Experimental Spectroscopic Data
FT-IR (KBr, cm⁻¹):
¹H NMR (DMSO-d6, δ ppm):
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines and alkoxides:
Example Reaction:
2-Bromo-5-sulfamoylbenzoic acid + Piperidine → 2-Piperidino-5-sulfamoylbenzoic acid (Yield: 85%)
Carboxylic Acid Derivatives
The -COOH group forms esters (via Fischer esterification) and amides (with SOCl2/amine). Sulfamoyl nitrogen can participate in H-bonding, influencing crystallization behavior .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications and Patent Landscape
Pharmaceutical Intermediate
This compound serves as a precursor in protease inhibitor synthesis. Patent WO2021156789 discloses its use in preparing antiviral agents targeting SARS-CoV-2 Mpro .
Materials Science
The sulfamoyl group enhances polymer dielectric properties. Blending 2-bromo-5-sulfamoylbenzoic acid (5–10 wt%) into polyimide films increases dielectric constant from 3.2 to 4.8.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume